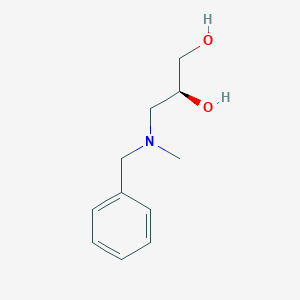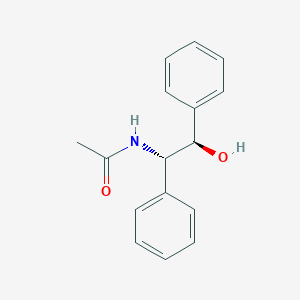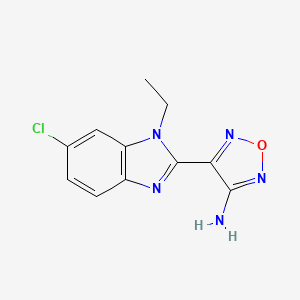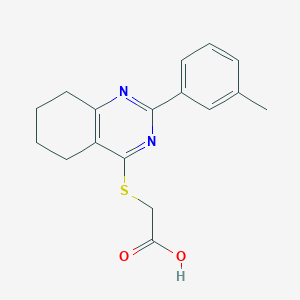
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide, also known as CPI-0610, is a small molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-0610 has shown potential as a therapeutic agent for various diseases, including cancer and sickle cell disease.
Wirkmechanismus
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide binds to the bromodomains of BET proteins and inhibits their function as epigenetic readers. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. In sickle cell disease, 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide increases fetal hemoglobin levels by inhibiting the expression of BCL11A, a transcription factor that represses fetal hemoglobin expression.
Biochemical and Physiological Effects:
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In sickle cell disease patients, 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been shown to increase fetal hemoglobin levels and improve the symptoms of the disease. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also shown good pharmacokinetic properties and can be administered orally. However, one limitation of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide is its relatively low potency compared to other BET inhibitors. This may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. Another direction is the development of more potent BET inhibitors that can be used in combination with 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide to enhance its efficacy. Additionally, further studies are needed to investigate the potential of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide as a therapeutic agent for other diseases, such as inflammatory disorders and neurological disorders.
Synthesemethoden
The synthesis of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide involves several steps, including the reaction of 6-bromoindole with 1-propylamine to form 1-propylindole, followed by the reaction of 1-propylindole with 2,2-dimethylpyrrolidine-1,2-dicarboxylic acid anhydride to form 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. The synthesis method has been optimized to improve the yield and purity of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide.
Wissenschaftliche Forschungsanwendungen
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been extensively studied for its potential as a therapeutic agent for cancer and sickle cell disease. BET proteins play a crucial role in regulating the expression of oncogenes, and BET inhibitors such as 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide have been shown to inhibit the growth of various cancer cells in vitro and in vivo. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also been shown to increase fetal hemoglobin levels in sickle cell disease patients, which can improve the symptoms of the disease.
Eigenschaften
IUPAC Name |
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-4-10-22-12-9-14-7-8-15(13-17(14)22)20-19(25)23-11-5-6-16(23)18(24)21(2)3/h7-9,12-13,16H,4-6,10-11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQCQTJTINLRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCCC3C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)




![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)

![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)

![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)

![N-(4-fluoro-3-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7591089.png)